molecular formula C18H11ClN2OS B14203387 Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- CAS No. 858117-62-1

Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14203387
CAS No.: 858117-62-1
M. Wt: 338.8 g/mol
InChI Key: FUPWSWJSGDCTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with a unique structure that combines a chlorophenyl group, a thienyl group, and a pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . This process results in the formation of the thienopyridine core, which is then further functionalized to introduce the chlorophenyl and thienyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of functional groups and the resulting electronic properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

858117-62-1

Molecular Formula

C18H11ClN2OS

Molecular Weight

338.8 g/mol

IUPAC Name

(4-chlorophenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C18H11ClN2OS/c19-14-3-1-11(2-4-14)17(22)16-9-21-18-15(16)7-13(8-20-18)12-5-6-23-10-12/h1-10H,(H,20,21)

InChI Key

FUPWSWJSGDCTTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.